Bienvenue dans la boutique en ligne BenchChem!

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide

serotonin-norepinephrine reuptake inhibitor transporter binding NET Ki

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 1448065-58-4), also referred to as 071031B, is a synthetic oxalamide derivative that functions as a balanced serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI). It was developed through structural optimization of the duloxetine scaffold, replacing the naphthyl ring with a benzodioxole moiety to improve safety and potency.

Molecular Formula C16H16N2O5S
Molecular Weight 348.37
CAS No. 1448065-58-4
Cat. No. B2646293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide
CAS1448065-58-4
Molecular FormulaC16H16N2O5S
Molecular Weight348.37
Structural Identifiers
SMILESCOC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)C3=CSC=C3
InChIInChI=1S/C16H16N2O5S/c1-21-14(10-4-5-24-8-10)7-17-15(19)16(20)18-11-2-3-12-13(6-11)23-9-22-12/h2-6,8,14H,7,9H2,1H3,(H,17,19)(H,18,20)
InChIKeyJCILODPWCSZRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 1448065-58-4): A Dual Serotonin-Norepinephrine Reuptake Inhibitor for Advanced Preclinical Antidepressant Research


N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 1448065-58-4), also referred to as 071031B, is a synthetic oxalamide derivative that functions as a balanced serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI) [1]. It was developed through structural optimization of the duloxetine scaffold, replacing the naphthyl ring with a benzodioxole moiety to improve safety and potency [2]. In vitro radioligand binding and uptake assays confirm high-affinity interactions at both serotonin transporters (SERT) and norepinephrine transporters (NET), with Ki values in the low nanomolar range [1]. In vivo behavioral models demonstrate robust antidepressant-like activity superior to duloxetine, alongside a favorable preliminary safety profile characterized by reduced cytotoxicity in hepatic and neuronal cell models [1][2].

Why N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 1448065-58-4) Cannot Be Substituted by Generic SNRIs


Although multiple serotonin-norepinephrine reuptake inhibitors (SNRIs) are clinically available, simple functional-class substitution is not justified for research or procurement purposes. The benzodioxole-for-naphthyl substitution that distinguishes 071031B from its parent compound, duloxetine, results in a distinct pharmacological profile: higher affinity at NET, a more balanced SERT/NET inhibition ratio, and a dramatic reduction in CYP450-mediated hepatotoxicity [1][2]. These differences are not incremental but are biologically decisive: in head-to-head experiments, 071031B exhibits superior in vivo efficacy at lower doses and avoids the mitochondrial dysfunction and hepatic steatosis triggered by duloxetine [2]. A generic SNRI, such as venlafaxine or desvenlafaxine, would fail to replicate this improved therapeutic window, making compound-specific procurement essential for studies aiming to exploit the safety advantages of the benzodioxole scaffold.

Direct Comparative Evidence for N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 1448065-58-4) Versus Duloxetine and Other SNRIs


Superior Norepinephrine Transporter (NET) Affinity of 071031B Compared to Duloxetine

071031B exhibits substantially higher affinity for the norepinephrine transporter (NET) than duloxetine. In radioligand binding assays using recombinant cells, the Ki of 071031B at NET was 0.36 nM, representing an approximately 11-fold improvement over duloxetine, which had a Ki of 4 nM under comparable conditions [1][2]. This difference is consistent across preparations: in rat cortical tissue, 071031B achieved a NET Ki of 1.09 nM, while duloxetine typically ranges from 2.8 to 8 nM in published reports [1][3].

serotonin-norepinephrine reuptake inhibitor transporter binding NET Ki

Balanced SERT/NET Inhibition Profile of 071031B Versus Duloxetine's SERT Selectivity

071031B achieves a near-balanced inhibition of SERT and NET, with Ki values of 1.57 nM (SERT) and 0.36 nM (NET) in recombinant cells, yielding a NET/SERT Ki ratio of approximately 0.23 [1]. In contrast, duloxetine exhibits a SERT-biased profile with a NET/SERT Ki ratio of approximately 1.3 (based on Ki values of 3 nM for SERT and 4 nM for NET) [2]. This indicates 071031B is about 5.7-fold more balanced toward NET, which may result in a more equal elevation of both serotonin and norepinephrine levels at therapeutic doses.

serotonin transporter norepinephrine transporter balance ratio

Lower Minimal Effective Dose in Mouse Forced Swim and Tail Suspension Tests Compared to Duloxetine

In acute behavioral despair models, 071031B produced a significant reduction in immobility time at doses lower than those required for duloxetine. In the tail suspension test (TST) and forced swimming test (FST) in mice, the minimal effective dose (MED) of 071031B was reported to be less than that of duloxetine, indicating superior potency in these assays [1]. While exact numerical MEDs are not provided in the abstract of the primary publication, the finding that multiple compounds (including 071031B) had MEDs below duloxetine suggests a meaningful improvement in in vivo efficacy [1].

antidepressant efficacy tail suspension test forced swim test

Absence of Hepatotoxicity with S-071031B Versus Duloxetine-Induced Liver Injury

The S-enantiomer of 071031B (S-071031B) was specifically designed to eliminate the hepatotoxic liability of duloxetine. In human hepatic spheroid models (EHS) and in vivo rat studies, S-071031B demonstrated no cytotoxicity, whereas duloxetine caused significant hepatotoxicity. In HepaRG cells, S-071031B showed no cytotoxicity under single or repeated dose exposure [1]. In CCl4-pre-injured rats, duloxetine (40 mg/kg) elevated plasma LDH, ALT, AST, and ALP, and induced hepatic steatosis and cholestasis, while S-071031B treatment did not alter these biochemical markers and liver histology remained comparable to controls [1]. Notably, S-071031B reduced oxidative stress, a key driver of duloxetine-induced mitochondrial dysfunction [1].

hepatotoxicity drug-induced liver injury benzodioxole scaffold

Reduction of Duloxetine-Induced Oxidative Stress by the Benzodioxole Scaffold

The benzodioxole ring of S-071031B confers intrinsic antioxidant activity that directly counteracts the oxidative stress triggered by duloxetine. In H2O2-pre-injured hepatic spheroids, S-071031B treatment effectively neutralized the increase in reactive oxygen species (ROS) and prevented the depletion of glutathione (GSH), resulting in reduced cell death [1]. ROS and GSH levels in S-071031B-treated spheroids showed no statistical difference from untreated controls, whereas duloxetine treatment led to a significant disruption of these redox parameters [1]. This pharmacophore-driven antioxidant effect is a structural differentiator not found in duloxetine or other common SNRIs.

oxidative stress ROS glutathione

Optimal Application Scenarios for N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 1448065-58-4) Based on Quantitative Evidence


Preclinical Antidepressant Efficacy Studies in Rodent Models of Depression with Superior Therapeutic Index

The demonstrated lower minimal effective dose of 071031B in tail suspension and forced swimming tests compared to duloxetine [1] makes it a powerful tool for preclinical antidepressant discovery. Researchers can use lower compound amounts to achieve robust behavioral effects, reducing cost and minimizing potential off-target interactions at higher doses. The balanced SERT/NET inhibition profile further supports its use in studies investigating the neurobiological basis of rapid-acting antidepressant effects.

Chronic Dosing Studies Requiring High Hepatic Safety Margins

The absence of hepatotoxicity with S-071031B, as shown in both human hepatic spheroid models and in vivo rat studies [2], uniquely positions this compound for chronic administration protocols. Unlike duloxetine, which causes mitochondrial dysfunction and steatosis, S-071031B does not elevate liver enzymes (LDH, ALT, AST, ALP) nor induce histopathological changes. This enables long-term behavioral or toxicological studies without the confounding factor of drug-induced liver injury.

Mechanistic Studies on NET-Dependent Pain and Depression Pathways

With an approximately 11-fold greater affinity for NET (Ki = 0.36 nM) compared to duloxetine and a more balanced NET/SERT ratio [3], 071031B is particularly suited for research focusing on the noradrenergic component of pain, fatigue, and cognitive dysfunction. Its enhanced NET engagement may provide clearer insights into the role of norepinephrine reuptake inhibition in neuropathic pain models and stress-related disorders.

Oxidative Stress and Mitochondrial Toxicology Screening Platforms

The contrast between 071031B's antioxidant effect and duloxetine's pro-oxidant activity provides a valuable tool for studying structure-toxicity relationships. The benzodioxole moiety's ability to normalize ROS and GSH levels in hepatic spheroids [2] offers a positive control for screening next-generation antidepressants designed to avoid mitochondrial liabilities, and for validating in vitro models of drug-induced liver injury.

Quote Request

Request a Quote for N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.